molecular formula C20H12BrN3O5S3 B2829395 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate CAS No. 877643-00-0

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate

Cat. No.: B2829395
CAS No.: 877643-00-0
M. Wt: 550.42
InChI Key: YBQCZJVLRXPQEW-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate is a multifunctional heterocyclic compound featuring:

  • A 4H-pyran-4-one core with a keto group at position 2.
  • A 1,3,4-thiadiazole ring substituted at position 5 with a thiophene-2-carboxamide moiety.
  • A thioether linkage bridging the pyran and thiadiazole units.
  • A 2-bromobenzoate ester at position 3 of the pyran ring.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O5S3/c21-13-5-2-1-4-12(13)18(27)29-15-9-28-11(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-6-3-7-30-16/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQCZJVLRXPQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Literature

Key structural analogs and their differentiating features are summarized below:

Compound Name / ID Core Heterocycles Key Substituents Physical Properties (Melting Point, Yield) Reference
Target Compound Pyranone, 1,3,4-thiadiazole, thiophene 2-bromobenzoate, thioether linkage Not reported in evidence N/A
6-Methyl-2-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7b) Thieno-triazepine, thiophene 4-methoxyphenyl, carboxamide 160–162°C, 76% yield
5-Amino-3-methyl-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}thiophene-2-carboxamide (9a,b) Thiophene, hydrazino-carbonyl Methyl, carbamothioyl 202–204°C (9b), 76% yield
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (SI) 1,3,4-oxadiazole Pyridine-4-yl, thione Not reported

Key Structural and Functional Differences

Heterocyclic Core Variations
  • Thiadiazole vs. Oxadiazole: The target’s 1,3,4-thiadiazole (sulfur at position 2) contrasts with the 1,3,4-oxadiazole (oxygen at position 2) in .
  • Pyranone vs. Triazepine: The pyranone core in the target differs from the thieno-triazepine in compound 7b . Pyranones are less conformationally flexible, which may influence metabolic stability.
Substituent Effects
  • 2-Bromobenzoate vs. Methoxy/Methyl Groups : The bromine atom in the target’s benzoate ester increases molecular weight (79.9 g/mol vs. 15.0 g/mol for -OCH₃) and lipophilicity (logP ~2.8 estimated) compared to methoxy or methyl substituents in 7b and 9b . Bromine’s electronegativity may also promote halogen bonding with biological targets.
  • Thioether Linkage vs. Hydrazino-Carbonyl: The thioether bridge in the target provides greater stability under acidic conditions compared to the hydrazino-carbonyl group in 9a,b, which is prone to hydrolysis .

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